Triethylboroxine
Overview
Description
Triethylboroxine is a boron-containing compound with the chemical formula C6H15B3O3 It belongs to the class of boroxines, which are cyclic anhydrides of boronic acids These compounds are characterized by a six-membered ring structure composed of alternating boron and oxygen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions: Triethylboroxine can be synthesized through the reaction of triethylborane (B(C2H5)3) with boron trioxide (B2O3) under controlled conditions. The reaction typically involves heating the reactants in a sealed tube to facilitate the formation of the cyclic boroxine structure. The reaction can be represented as follows:
3B(C2H5)3+B2O3→2(C2H5BO)3
Industrial Production Methods: In industrial settings, the production of this compound may involve the use of specialized equipment to ensure the exclusion of moisture and air, as the compound is sensitive to hydrolysis and oxidation. The process may also include purification steps to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions: Triethylboroxine undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form boronic acids or borates.
Reduction: It can be reduced to yield boranes or other boron-containing compounds.
Substitution: The ethyl groups in this compound can be substituted with other functional groups through reactions with appropriate reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or organometallic compounds can facilitate substitution reactions.
Major Products Formed:
Oxidation: Boronic acids or borates.
Reduction: Boranes or other reduced boron compounds.
Substitution: Various substituted boroxines depending on the reagents used.
Scientific Research Applications
Triethylboroxine has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of boronic esters and other boron-containing compounds.
Biology: this compound derivatives are explored for their potential use in drug delivery systems and as imaging agents.
Medicine: Research is ongoing to investigate the potential therapeutic applications of this compound and its derivatives in treating various diseases.
Industry: It is used in the production of advanced materials, such as polymers and ceramics, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of triethylboroxine involves its ability to form stable complexes with various molecules. The boron atoms in the compound can interact with electron-rich species, such as nucleophiles, through coordination bonds. This property makes this compound a valuable reagent in catalysis and other chemical processes. The molecular targets and pathways involved in its action depend on the specific application and the nature of the interacting species.
Comparison with Similar Compounds
Trimethylboroxine (C3H9B3O3): A similar boroxine compound with methyl groups instead of ethyl groups.
Triphenylboroxine (C18H15B3O3): A boroxine compound with phenyl groups.
Boroxine (B3H3O3): The parent compound of the boroxine family, composed of alternating boron and oxygen atoms without any substituents.
Comparison:
Uniqueness: Triethylboroxine is unique due to its ethyl substituents, which impart different chemical properties compared to its methyl and phenyl counterparts. The ethyl groups can influence the compound’s reactivity, solubility, and stability.
Applications: While all boroxines share some common applications, such as in organic synthesis and materials science, the specific substituents can make certain boroxines more suitable for particular applications. For example, this compound may be preferred in reactions where the ethyl groups provide steric or electronic advantages.
Properties
IUPAC Name |
2,4,6-triethyl-1,3,5,2,4,6-trioxatriborinane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H15B3O3/c1-4-7-10-8(5-2)12-9(6-3)11-7/h4-6H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QVRPRGWIJQKENN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OB(OB(O1)CC)CC)CC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H15B3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70343077 | |
Record name | Triethylboroxine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70343077 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3043-60-5 | |
Record name | Triethylboroxine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70343077 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | triethyl-1,3,5,2,4,6-trioxatriborinane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Can you provide information on the structural characterization of Triethylboroxine, including its molecular formula, weight, and any relevant spectroscopic data?
A2: this compound possesses the molecular formula (C₂H₅BO)₃, indicating its cyclic, trimeric structure. With a molecular weight of 137.86 g/mol, it exists as a colorless liquid at room temperature. While the provided research papers don't delve into specific spectroscopic details, NMR spectroscopy, particularly ¹¹B and ¹⁷O NMR, proves highly valuable in monitoring reactions involving this compound and characterizing the resulting products. [] These techniques offer insights into the boron and oxygen environments within the molecules, aiding in understanding reaction mechanisms and identifying different boron-containing species.
Q2: The research mentions the use of this compound in reactions with selenium dioxide. What are the products and potential applications of this reaction?
A3: When this compound reacts with selenium dioxide, it undergoes a 1,2-ethyloboration reaction, yielding a fascinating array of products. [] These include ethane, ethene, diethyl selane, tetraethyldiboroxane, this compound itself, and notably, a cyclic compound with the structure [-Et₂BOSe(Et)O-]₂. This eight-membered heterocycle, featuring both boron, oxygen, and selenium atoms, represents a unique class of compounds with potential applications in materials science or as catalysts. The formation of this cyclic structure underscores the versatility of this compound in building complex molecules through boron-oxygen-selenium linkages.
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